![molecular formula C30H29N5OS B2772974 1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 1112278-57-5](/img/structure/B2772974.png)
1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves reactions with benzoylisothiocyanate to give N-benzoylthiourea derivatives . These undergo cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds shows that they have a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core . The 1H NMR and 13C NMR data provide detailed information about the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 265–266 °C and IR peaks at 3302 (NH), 2210 (C≡N), and 1662 (C=O) cm−1 .Scientific Research Applications
Synthesis and Anticancer Activities
Research has focused on the synthesis of novel compounds with potential anticancer properties. For example, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents due to their ability to inhibit angiogenesis and interact with DNA (Kambappa et al., 2017).
Anti-inflammatory and Analgesic Properties
Some compounds structurally related to the query compound have been investigated for their anti-inflammatory and analgesic properties. A study synthesized novel compounds derived from thieno[2,3-d]-pyrimidine derivatives, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their utility in developing new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antimicrobial and Antituberculosis Activities
The synthesis of new heterocycles based on thieno[2,3-d]pyrimidine scaffolds has also been reported, with some compounds displaying antimicrobial activities. For instance, thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Future Directions
Thienopyrimidine derivatives are frequently used in drug development due to their structural and isoelectronic characteristics similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on developing more potent inhibitors and exploring other biological activities of these compounds .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5OS/c1-19-8-10-21(11-9-19)17-31-29(36)23-12-14-35(15-13-23)28-27-26(32-18-33-28)25-24(22-6-4-3-5-7-22)16-20(2)34-30(25)37-27/h3-11,16,18,23H,12-15,17H2,1-2H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXORWELUHRPVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=NC(=CC(=C45)C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

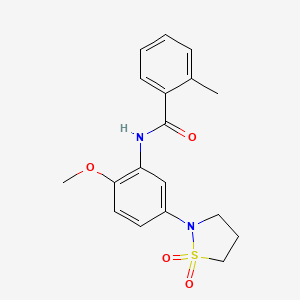
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2772892.png)
![Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-](/img/structure/B2772893.png)
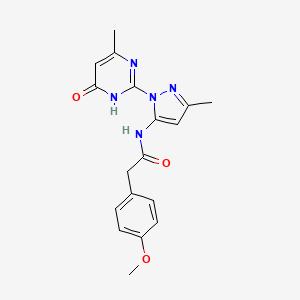
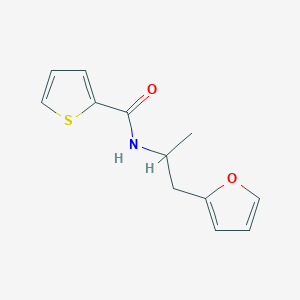
![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2772896.png)
![methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2772897.png)
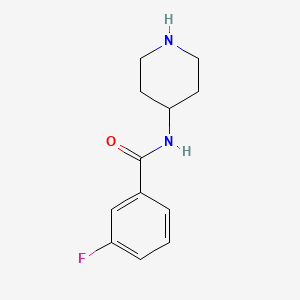
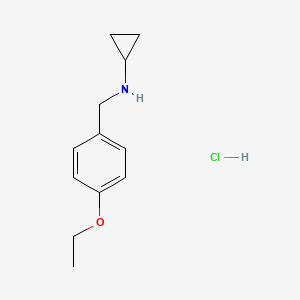
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2772902.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2772904.png)
![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)
